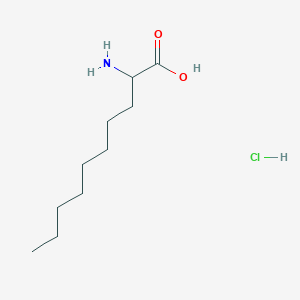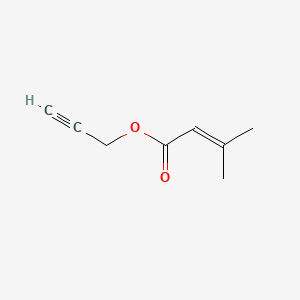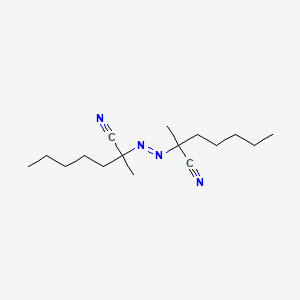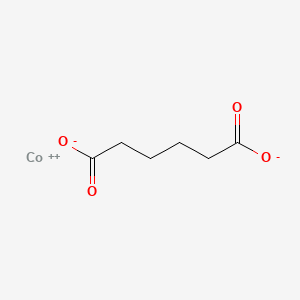
2-Aminodecanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminodecanoic acid;hydrochloride is an organic compound with the molecular formula C10H21NO2. It is a derivative of decanoic acid, where an amino group is attached to the second carbon atom. This compound is often used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminodecanoic acid can be synthesized through the reaction of decanoic acid with ammonia. The process involves the formation of an amide intermediate, which is then hydrolyzed under acidic conditions to yield 2-Aminodecanoic acid . The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-Aminodecanoic acid;hydrochloride typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminodecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-Aminodecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in protein structure and function due to its hydrophobic nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Aminodecanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in various biochemical pathways, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminooctanoic acid: Similar structure but with a shorter carbon chain.
2-Aminododecanoic acid: Similar structure but with a longer carbon chain.
2-Aminocapric acid: Another name for 2-Aminodecanoic acid.
Uniqueness
2-Aminodecanoic acid;hydrochloride is unique due to its specific chain length and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
5463-27-4 |
|---|---|
Molekularformel |
C10H22ClNO2 |
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
2-aminodecanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-9(11)10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
QQBDWIQVXDOZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)








